

# Application Notes and Protocols for L-365,260 in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of L-365,260, a selective antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor, in mouse models.

## Introduction

L-365,260 is a potent and selective non-peptide antagonist of the CCK-B receptor, also known as the gastrin receptor.[1] It exhibits high affinity for CCK-B receptors in the brain and gastrin receptors in the stomach, with significantly lower affinity for the CCK-A receptor subtype.[1][2] This selectivity makes L-365,260 a valuable tool for investigating the physiological and pathological roles of the CCK-B/gastrin receptor pathway in various biological systems. In mice, L-365,260 has been utilized to study its effects on gastric acid secretion, pain modulation, and the growth of gastrointestinal tumors.

## **Data Presentation**

The following tables summarize the quantitative data regarding the dosage and administration of L-365,260 in mice from various studies.

Table 1: L-365,260 Dosage and Administration in Mice



| Experimental<br>Model                             | Administration<br>Route | Dosage Range         | Observed<br>Effect                                               | Reference |
|---------------------------------------------------|-------------------------|----------------------|------------------------------------------------------------------|-----------|
| Gastrin-<br>stimulated acid<br>secretion          | Oral (p.o.)             | ED50 = 0.03<br>mg/kg | Antagonism of gastrin-stimulated acid secretion                  | [1]       |
| Electroacupunctu<br>re-induced<br>analgesia       | Subcutaneous<br>(s.c.)  | 0.125 - 2.0<br>mg/kg | Potentiation of<br>analgesia<br>(maximal effect<br>at 0.5 mg/kg) | [3]       |
| Chronic<br>tolerance to<br>electroacupunctu<br>re | Subcutaneous<br>(s.c.)  | 0.5 mg/kg            | Reversal of chronic tolerance                                    | [3]       |

## **Signaling Pathways**

L-365,260 acts by blocking the binding of endogenous ligands, such as gastrin and cholecystokinin, to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G12/13 proteins to activate downstream effector pathways.





Click to download full resolution via product page

Caption: CCK-B Receptor Signaling Pathways.

## **Experimental Protocols**

The following are detailed protocols for the administration of L-365,260 to mice and for common behavioral assays used to assess its effects.

## **Vehicle Preparation**

L-365,260 is soluble in organic solvents such as DMSO and ethanol. For in vivo administration in mice, a common method is to first dissolve the compound in a minimal amount of a suitable organic solvent and then dilute it with a vehicle appropriate for the administration route.

#### Recommended Vehicle:

- For Oral Gavage (p.o.): A suspension in 0.5% carboxymethylcellulose (CMC) or corn oil.
- For Subcutaneous (s.c.) Injection: A solution in a mixture of DMSO and saline. A typical preparation involves dissolving L-365,260 in DMSO (e.g., to a 10 mg/mL stock) and then



diluting it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

## **Administration Protocols**



Click to download full resolution via product page



Caption: Oral Gavage Administration Workflow.

#### Materials:

- L-365,260 solution/suspension in the appropriate vehicle
- Syringe (1 mL)
- Oral gavage needle (18-20 gauge for adult mice)
- Animal scale

#### Procedure:

- Weigh the mouse to determine the correct volume of the L-365,260 solution to administer.
- Draw the calculated volume into the syringe attached to the gavage needle.
- Gently restrain the mouse by the scruff of the neck to immobilize its head.
- Measure the gavage needle against the mouse, from the corner of the mouth to the last rib, to ensure proper insertion depth.
- With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.
- Slowly administer the compound.
- Carefully withdraw the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.





Click to download full resolution via product page

Caption: Subcutaneous Injection Workflow.



#### Materials:

- L-365,260 solution in the appropriate vehicle
- Syringe (1 mL)
- Needle (25-27 gauge)
- Animal scale

#### Procedure:

- Weigh the mouse to determine the correct volume of the L-365,260 solution to administer.
- Draw the calculated volume into the syringe.
- Gently restrain the mouse.
- Lift the loose skin over the dorsal midline (scruff) to form a tent.
- Insert the needle, bevel up, into the base of the skin tent.
- Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a different site.
- If no blood is aspirated, slowly inject the solution.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Return the mouse to its cage and monitor for any adverse reactions at the injection site.

## Conclusion

L-365,260 is a valuable pharmacological tool for studying the roles of the CCK-B/gastrin receptor in mice. The provided dosage information and detailed administration protocols will aid researchers in designing and executing experiments to further elucidate the in vivo functions of this important receptor system. Adherence to proper animal handling and experimental procedures is crucial for obtaining reliable and reproducible data.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 3. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for L-365,260 in Mice].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1673719#I-365-260-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com